4-(Propylthio)-1,3,5-triazin-2-amine

Description

Molecular Architecture and Stereochemical Analysis

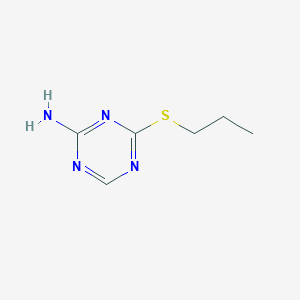

The molecular architecture of 4-(Propylthio)-1,3,5-triazin-2-amine is centered around the 1,3,5-triazine heterocyclic core, which constitutes a six-membered aromatic ring containing three nitrogen atoms positioned at the 1, 3, and 5 locations. The triazine ring system provides exceptional stability due to its aromatic character and electron-deficient nature, creating a robust molecular framework for chemical modifications. The compound features a propylthio group (-S-CH2-CH2-CH3) attached at the 4-position and an amino group (-NH2) at the 2-position of the triazine ring.

The canonical Simplified Molecular Input Line Entry System representation of CCCSc1ncnc(n1)N clearly illustrates the connectivity pattern, where the propyl chain extends linearly from the sulfur atom attached to the triazine core. The International Chemical Identifier string InChI=1S/C6H10N4S/c1-2-3-11-6-9-4-8-5(7)10-6/h4H,2-3H2,1H3,(H2,7,8,9,10) provides comprehensive structural information including the hydrogen atom distribution and bonding arrangements. This structural configuration creates a molecule with both electron-donating characteristics from the amino group and electron-withdrawing properties from the triazine ring system.

The stereochemical analysis reveals that the compound adopts a predominantly planar configuration for the triazine ring system, consistent with aromatic ring geometry. The propylthio substituent introduces conformational flexibility through rotation around the carbon-carbon bonds within the propyl chain, while the sulfur-carbon bond to the triazine ring maintains a fixed orientation. The amino group at the 2-position can participate in hydrogen bonding interactions, influencing both intramolecular and intermolecular arrangements. The molecular architecture demonstrates typical triazine characteristics with enhanced nucleophilicity at the amino nitrogen and electrophilicity at the ring carbon atoms adjacent to nitrogen.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

Spectroscopic characterization of this compound provides crucial structural confirmation and purity assessment through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural elucidation, with both proton and carbon-13 spectra offering detailed information about the molecular framework. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the propyl chain protons, including the terminal methyl group appearing as a triplet, the methylene groups showing complex multiplet patterns, and the amino group protons displaying broad signals due to rapid exchange.

Related triazine compounds demonstrate characteristic Nuclear Magnetic Resonance patterns that provide insight into the expected spectroscopic behavior of this compound. For instance, similar propyl-substituted triazines show methyl protons at approximately 0.79 parts per million as triplets, methylene protons in the 1.20-3.04 parts per million region, and amino protons appearing as broad signals around 5.2 parts per million. The triazine ring protons typically appear in the aromatic region, providing confirmation of the heterocyclic structure.

Infrared spectroscopy reveals distinctive absorption bands characteristic of the functional groups present in the molecule. The amino group contributes strong absorption bands in the 3300-3500 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations. The triazine ring system exhibits characteristic carbon-nitrogen stretching vibrations around 1580-1630 wavenumbers, while the carbon-sulfur bond produces absorptions in the lower frequency region. The aliphatic carbon-hydrogen stretching modes from the propyl chain appear in the 2800-3000 wavenumber range, providing confirmation of the alkyl substituent.

Mass spectrometry analysis confirms the molecular weight of 170.24 atomic mass units and provides fragmentation patterns characteristic of triazine compounds. The molecular ion peak appears at mass-to-charge ratio 170, with typical fragmentation involving loss of the propyl group and subsequent breakdown of the triazine ring system. The high-resolution mass spectrometry data supports the molecular formula C6H10N4S with precise mass determination enabling unambiguous identification.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic investigations of this compound reveal important information about solid-state molecular arrangements and intermolecular interactions. While specific crystal structure data for this compound is limited in the available literature, related triazine compounds provide valuable insights into expected packing patterns and crystallographic behavior. Triazine derivatives typically exhibit layered crystalline arrangements facilitated by hydrogen bonding networks and aromatic stacking interactions.

The presence of the amino group in this compound creates opportunities for intermolecular hydrogen bonding, which significantly influences crystal packing arrangements. Related amino-triazine compounds demonstrate extensive hydrogen bonding networks where amino hydrogen atoms interact with nitrogen atoms of adjacent triazine rings. These interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility characteristics.

The propylthio substituent introduces additional complexity to the solid-state structure through van der Waals interactions between alkyl chains and potential sulfur-mediated contacts. Comparative studies of triazine compounds with alkyl thioether substituents suggest that these groups can adopt various conformations in the solid state, optimizing intermolecular packing efficiency. The flexible nature of the propyl chain allows for conformational adjustments that maximize crystal packing density while minimizing steric conflicts.

Solid-state packing arrangements in triazine compounds often feature parallel molecular orientations that facilitate aromatic stacking interactions between triazine rings. The electron-deficient nature of the triazine system promotes favorable interactions with electron-rich regions of neighboring molecules. The combination of hydrogen bonding from amino groups and aromatic stacking from triazine rings creates a stable three-dimensional network that defines the crystallographic properties of the compound.

Properties

IUPAC Name |

4-propylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-2-3-11-6-9-4-8-5(7)10-6/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGHXHORCDZTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The preparation of 4-(Propylthio)-1,3,5-triazin-2-amine typically involves the following steps:

Synthesis of 1,3,5-Triazine Core : The core structure can be synthesized using methods involving cyanoguanidine (dicyandiamide) and appropriate amines or aldehydes. This step often requires acid catalysis in an inert organic solvent like toluene or chlorobenzene.

Introduction of Propylthio Group : The propylthio group can be introduced via nucleophilic substitution reactions. For instance, using a propylthiolate ion (derived from propyl mercaptan) to replace a suitable leaving group on the triazine ring.

Amination : The introduction of the amino group at the 2-position can be achieved through reductive amination or by using ammonia in the presence of a catalyst.

Detailed Synthesis Protocol

A detailed synthesis protocol for This compound might involve the following steps:

Step 1: Preparation of 2-Chloro-4,6-diamino-1,3,5-triazine

- React cyanoguanidine with an appropriate amine in the presence of acid catalysis.

- Purify the product using crystallization techniques.

Step 2: Introduction of Propylthio Group

- Treat the chloro-triazine with sodium propylthiolate in a suitable solvent like DMF or DMSO.

- Monitor the reaction by TLC to ensure complete substitution.

Step 3: Amination

- If necessary, convert any remaining chloro groups to amino groups using ammonia or an amine in the presence of a catalyst.

Analysis and Characterization

Characterization of This compound involves various analytical techniques:

| Technique | Purpose | Expected Results |

|---|---|---|

| NMR (1H, 13C) | Structural confirmation | Peaks corresponding to propylthio and amino groups |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion corresponding to the formula C6H11N5S |

| IR Spectroscopy | Functional group identification | Absorption bands for amino and thio groups |

The synthesis of This compound requires careful planning and execution, involving the preparation of the triazine core, introduction of the propylthio group, and amination steps. Analytical techniques are crucial for confirming the structure and purity of the final product. Further research into the biological activities of this compound could reveal new applications in pharmaceuticals and beyond.

Chemical Reactions Analysis

Types of Reactions

4-(Propylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazines.

Substitution: Various substituted triazines depending on the reagents used.

Scientific Research Applications

Antibacterial and Antitubercular Activity

The triazine scaffold has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of 1,3,5-triazine exhibit significant activity against various bacterial strains. For instance, a study highlighted the optimization of a triazine compound (JSF-2019) that demonstrated notable in vitro efficacy against Mycobacterium tuberculosis, showcasing a mechanism involving nitric oxide (NO- ) release and inhibition of essential enzymes like InhA . The compound's structure-activity relationship (SAR) suggests that modifications can enhance solubility and pharmacokinetic profiles, making it a candidate for further development in treating resistant infections .

Antitumor Properties

Triazines have also been explored for their antitumor properties. Certain derivatives have shown effectiveness against various cancer cell lines, including lung and breast cancers. The mechanism of action often involves interference with cellular processes critical for tumor growth, although specific studies on 4-(Propylthio)-1,3,5-triazin-2-amine remain limited .

Herbicidal Activity

Triazine compounds are widely recognized for their herbicidal properties. They function by inhibiting photosynthesis in plants, making them effective as herbicides. While specific studies on this compound as a herbicide are not extensively documented, the general class of triazines is well-researched in this context . The ability to modify the triazine structure allows for the development of more selective and effective herbicides.

Synthesis of Functional Materials

The unique chemical properties of triazines enable their use in synthesizing functional materials. For example, they can serve as precursors for creating luminescent materials and polymers. The incorporation of sulfur-containing groups like propylthio enhances the electronic properties of the resulting materials . This application is particularly relevant in developing sensors and optoelectronic devices.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antibacterial Activity | PMC7035970 | JSF-2019 showed potent activity against M. tuberculosis, with a novel mechanism involving NO- release. |

| Antitumor Properties | MDPI Article | Triazine derivatives exhibit potential antitumor activity against various cancer cell lines. |

| Herbicidal Activity | Google Patents | Triazine derivatives are effective herbicides due to their ability to inhibit photosynthesis. |

| Materials Science | ResearchGate Publication | Synthesis of functional materials using triazines shows promise in optoelectronics and sensors. |

Mechanism of Action

The mechanism of action of 4-(Propylthio)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The propylthio group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

- Structure : Methylthio (–S–CH3) at position 4, pyridyl at position 5.

- Key Data : Molecular weight = 219.27 g/mol; CAS 175204-63-4 .

- Comparison : The shorter methylthio group reduces lipophilicity (logP ≈ 1.5) compared to the propylthio analog (estimated logP ≈ 2.5). This difference may influence membrane permeability and target selectivity.

6-Aryl-4-cycloamino-1,3,5-triazin-2-amine Derivatives

- Structure: Cycloamino groups (e.g., 4-methylpiperidino) at position 4 and aryl groups (e.g., 4-fluorophenyl) at position 6 .

- Activity : Demonstrated antileukemic activity (IC50 values in µM range) in vitro.

- Comparison: The propylthio group’s sulfur atom may enhance interactions with cysteine residues in target proteins, whereas cycloamino groups improve solubility via hydrogen bonding.

4-(Phenoxyalkyl)-1,3,5-triazin-2-amines (Compounds 2 and 3)

- Structure: Phenoxyalkyl (–O–CH2CH2–) at position 4, piperazinyl at position 6 .

- Activity: Procognitive effects in Alzheimer’s disease models and neuroprotective activity against rotenone-induced toxicity.

- Comparison: The propylthio group’s sulfur may confer redox-modulating properties, contrasting with the phenoxy group’s role in CNS penetration.

FPMINT and ENT2 Selectivity

- Structure: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .

- Activity : Selective inhibition of equilibrative nucleoside transporter 2 (ENT2; Ki < 100 nM).

- Comparison : The propylthio group’s hydrophobicity might reduce ENT2 affinity compared to FPMINT’s fluorophenyl-piperazinyl motif, which enhances aromatic stacking interactions.

Triazine-Coumarin Hybrids (Compounds 9–12)

- Structure: Coumarin-imino groups at position 4, piperazinyl at position 6 .

- Activity: Not explicitly stated, but coumarin moieties are associated with anticoagulant and anticancer effects.

Physicochemical and Structural Properties

Table 1: Comparative Analysis of Key Triazine Derivatives

*logP values estimated using computational tools (e.g., ChemDraw).

Structure-Activity Relationship (SAR) Insights

- Steric Effects : Bulky substituents (e.g., mesityl in compound 11.b ) enhance inhibitory activity by filling hydrophobic pockets. The propylthio group’s moderate size may balance steric bulk and solubility.

- Electronic Effects : Sulfur atoms in thioethers (e.g., propylthio) can participate in hydrogen bonding and redox reactions, unlike ethers or amines.

- Hydrophobicity: Longer alkyl chains (propylthio vs.

Biological Activity

4-(Propylthio)-1,3,5-triazin-2-amine is a compound belonging to the triazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a triazine ring substituted with a propylthio group. This structural configuration is crucial for its biological activity. The presence of the thioether moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro evaluations have shown that certain triazine derivatives can inhibit the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells with IC50 values ranging from 0.20 μM to 1.25 μM .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell growth and survival .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-bearing compounds have been explored extensively. For example:

- Picrotoxin-Induced Convulsion Model : Compounds structurally related to this compound have demonstrated protective effects in seizure models. One study reported a median effective dose (ED50) of less than 20 mg/kg for similar thiazole derivatives .

- Structure-Activity Relationship (SAR) : SAR analyses suggest that modifications in the thiazole moiety significantly influence anticonvulsant efficacy .

Anti-inflammatory Activity

Triazine derivatives have also been investigated for their anti-inflammatory properties:

- Histamine H4 Receptor Antagonism : Some studies indicate that triazine compounds can act as antagonists at the histamine H4 receptor, which plays a role in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study evaluating various triazine derivatives against cancer cell lines, compound 39 showed promising results with a GI50 value of 870 nM on CNS cancer cells and 920 nM on breast cancer cells . The research emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of thiazole-linked compounds demonstrated that certain derivatives exhibited significant protection against seizures in animal models. The most active compounds had ED50 values significantly lower than standard treatments like ethosuximide .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations when designing a solvent-free synthesis route for 4-(Propylthio)-1,3,5-triazin-2-amine?

- Methodological Answer : Solvent-free synthesis requires optimizing reaction parameters such as stoichiometry, temperature, and catalyst use. For triazine derivatives, cotrimerization of nitriles with guanidine derivatives under controlled heating (e.g., 80–120°C) has been effective . Statistical design of experiments (DoE) can minimize trials by systematically varying factors like molar ratios and reaction time, ensuring reproducibility .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural purity of this compound?

- Methodological Answer : and NMR are critical for confirming substituent positions and purity. For triazines, characteristic peaks include:

- NMR: Propylthio protons (δ 1.0–1.5 ppm for CH, δ 2.5–3.0 ppm for SCH) and triazine NH (δ 5.5–6.5 ppm).

- NMR: Triazine carbons (δ 160–170 ppm) and propylthio carbons (δ 10–25 ppm for CH, δ 35–45 ppm for SCH) .

- Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. For triazine derivatives, avoid inhalation and skin contact due to potential irritancy. Store in airtight containers at –20°C to prevent degradation. Neutralize acidic/basic waste with citric acid or sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound derivatives?

- Methodological Answer :

Descriptor Selection : Use electronic (e.g., Hammett σ constants), steric (e.g., molar refractivity), and hydrophobic (logP) parameters.

Model Development : Apply partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate descriptors with bioactivity (e.g., IC values).

Validation : Cross-validate with a test set (R > 0.7) and assess applicability domain .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Reproducibility Audit : Verify reagent purity (e.g., guanidine hydrochloride ≥99%), solvent dryness (e.g., molecular sieves for THF), and reaction atmosphere (N vs. air).

- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation (e.g., triazine ring closure at 160 cm in IR) .

- Meta-Analysis : Apply Bayesian statistics to weigh yield data against experimental conditions (e.g., catalyst type, temperature gradients) .

Q. How can computational reaction path search methods accelerate the development of novel triazine derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for key steps (e.g., nucleophilic substitution at the triazine C-4 position).

- Transition State Analysis : Identify rate-limiting steps (e.g., guanidine addition vs. sulfur alkylation).

- Feedback Loop : Integrate experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. What experimental approaches optimize the regioselective functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block NH with Boc anhydride to direct electrophilic substitution to the C-6 position.

- Catalytic Control : Use Pd(0) catalysts for Suzuki coupling at C-4 or C-6, guided by steric effects (e.g., bulky ligands favor C-6) .

Notes

- Triazine nomenclature follows IUPAC guidelines; no abbreviations are used.

- Advanced methods integrate computational and experimental workflows for hypothesis-driven research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.